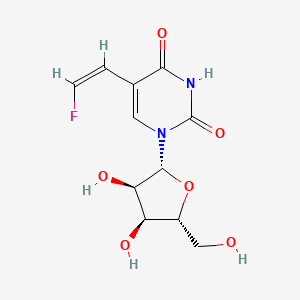
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Applications De Recherche Scientifique
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
Clé InChI |
STBYITJJVAURNA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)






![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)


![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)
